3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide
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Overview
Description
3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The resulting thiadiazole intermediate is then coupled with 3,4-dimethoxyphenylamine to form the desired thiadiazole derivative. Finally, this intermediate is reacted with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: Shares the 3,4-dimethoxyphenyl group but differs in the rest of the structure.
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Contains a similar 3,4-dimethoxyphenyl group but has a quinoline core instead of a thiadiazole ring.
Uniqueness
The uniqueness of 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide lies in its combination of a thiadiazole ring and a benzamide moiety, which imparts distinct biological activities and chemical properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C18H16ClN3O4S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O4S/c1-24-13-6-5-11(8-12(13)19)17(23)21-18-20-16(22-27-18)10-4-7-14(25-2)15(9-10)26-3/h4-9H,1-3H3,(H,20,21,22,23) |
InChI Key |
NBVZZAVZAGXFQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Cl)OC |
Origin of Product |
United States |
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